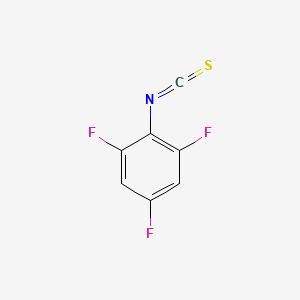

2,4,6-Trifluorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trifluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPISVBDECFJHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=S)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345503 | |

| Record name | 2,4,6-Trifluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-91-3 | |

| Record name | 1,3,5-Trifluoro-2-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trifluorophenyl Isothiocyanate: Properties, Reactivity, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2,4,6-Trifluorophenyl Isothiocyanate, a highly reactive and versatile chemical entity of increasing importance in modern drug discovery and chemical biology. We delve into its core physicochemical and spectroscopic properties, established synthetic routes, and characteristic reactivity profile. A significant focus is placed on the mechanistic underpinnings of its function as a covalent modifier of biological macromolecules, a role enhanced by the unique electronic properties of its trifluorinated aromatic ring. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical tool for the design of targeted covalent inhibitors and other advanced applications.

Introduction: The Rise of Covalent Modifiers in Targeted Therapy

The isothiocyanate functional group (–N=C=S) is a cornerstone of bioorthogonal and covalent chemistry.[1] Naturally occurring isothiocyanates, found in cruciferous vegetables, have long been recognized for their chemopreventive and anticarcinogenic properties.[2][3][4] In synthetic chemistry, their utility extends from being precursors to a vast array of heterocyclic compounds and thioureas to their pivotal role in bioconjugation.[5][6][7]

The modern paradigm of targeted covalent inhibition involves designing molecules that form a permanent bond with a specific nucleophilic residue on a target protein, offering advantages in potency, duration of action, and overcoming drug resistance.[8] Within this context, this compound emerges as a reagent of significant interest. Its reactivity is precisely modulated by the strong electron-withdrawing nature of the three fluorine atoms on the phenyl ring, enhancing the electrophilicity of the central carbon atom. This guide will explore the chemical properties that make this molecule a potent tool for researchers.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is fundamental to its application.

Core Molecular Properties

The key identifying properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 206761-91-3 | [9][10] |

| Molecular Formula | C₇H₂F₃NS | [9][10] |

| Molecular Weight | 189.16 g/mol | [9][10] |

| IUPAC Name | 1,3,5-Trifluoro-2-isothiocyanatobenzene | [11] |

| Appearance | Typically a solid or oil | [12] |

| Safety | Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Toxic if inhaled. | [11] |

Spectroscopic Analysis

Spectroscopic data is crucial for identity confirmation and purity assessment.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, broad absorption band characteristic of the asymmetric stretch of the isothiocyanate (–N=C=S) group, typically appearing in the 2000-2200 cm⁻¹ region.[9] Other significant absorptions include those for C-F stretching (around 1100-1300 cm⁻¹) and aromatic C=C stretching (around 1600 cm⁻¹).[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is simple, showing a single signal for the two equivalent aromatic protons. This signal is expected to appear as a triplet due to coupling with the two ortho-fluorine atoms.

-

¹³C NMR: Key signals include the carbon of the isothiocyanate group (typically δ > 130 ppm) and the aromatic carbons, which will exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: Signals corresponding to the fluorine atoms at the C2/C6 and C4 positions would be observed, providing definitive structural confirmation.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a distinct molecular ion peak (M⁺) at an m/z of approximately 189.16.[9] Characteristic fragmentation patterns would involve the loss of the NCS group or fluorine atoms.

Synthesis and Manufacturing Considerations

The synthesis of aryl isothiocyanates is well-established, typically proceeding from the corresponding primary aniline.

Common Synthetic Routes

The most prevalent method involves a two-step, one-pot process starting from 2,4,6-trifluoroaniline. The amine is first treated with carbon disulfide in the presence of a base (like triethylamine) to form an intermediate dithiocarbamate salt. This salt is then decomposed using a desulfurizing agent to yield the final isothiocyanate product.[14][15]

Detailed Protocol: A Representative Synthesis

This protocol is adapted from established methodologies for isothiocyanate synthesis.[14]

Objective: To synthesize this compound from 2,4,6-trifluoroaniline.

Materials:

-

2,4,6-trifluoroaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl Chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2,4,6-trifluoroaniline (1.0 eq) in anhydrous DCM.

-

Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) followed by the dropwise addition of carbon disulfide (1.2 eq). Allow the reaction to stir at room temperature for 2-3 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).

-

Desulfurization: Once the formation of the dithiocarbamate salt is complete, cool the mixture back to 0 °C. Add tosyl chloride (1.1 eq) portion-wise over 15 minutes.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the formation of the isothiocyanate product by TLC.

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

-

Validation: Confirm the identity and purity of the product using NMR and IR spectroscopy.

Chemical Reactivity and Mechanistic Insights

The Isothiocyanate Moiety: An Electrophilic Hub

The reactivity of this compound is dominated by the electrophilic character of the central carbon atom in the –N=C=S group. The cumulative inductive effect of the three electron-withdrawing fluorine atoms on the phenyl ring significantly depletes electron density from the isothiocyanate moiety, making it highly susceptible to nucleophilic attack compared to non-fluorinated analogues.

Reaction with Nucleophiles: The Basis for Covalent Modification

The primary reaction of isothiocyanates is addition with nucleophiles such as amines and thiols.[16] This reactivity is the chemical foundation for its use in labeling biological molecules.

-

Reaction with Amines: Primary and secondary amines readily attack the central carbon to form N,N'-disubstituted thiourea derivatives.[5][17] This reaction is highly efficient and is the basis for covalently modifying lysine residues in proteins. The reaction is often favorable under slightly alkaline conditions (pH 9-11), which deprotonates the amine to increase its nucleophilicity.[18]

Detailed Protocol: Thiourea Formation with a Model Amine

Objective: To demonstrate the reactivity of this compound by synthesizing a thiourea derivative with benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Ethanol

-

Hexanes

Procedure:

-

Reaction: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Nucleophile Addition: Add benzylamine (1.05 eq) dropwise to the stirred solution at room temperature.

-

Precipitation: A white precipitate of the thiourea product should begin to form almost immediately. Stir the reaction for 30 minutes to ensure completion.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold hexanes to remove any unreacted starting materials.

-

Drying and Characterization: Dry the product under vacuum. The yield is typically quantitative. Characterize the product by melting point and NMR to confirm the structure of N-benzyl-N'-(2,4,6-trifluorophenyl)thiourea.

Applications in Drug Development and Chemical Biology

The predictable and robust reactivity of this compound makes it a valuable tool for forging stable covalent links to biological targets.

Role as a Covalent Warhead for Target Engagement

In drug design, an electrophilic functional group, or "warhead," can be incorporated into a ligand that directs it to the binding site of a target protein. The enhanced electrophilicity of this compound makes it an effective warhead for reacting with nucleophilic amino acid residues like cysteine or lysine located in or near the active site.[19][20] This covalent modification can lead to irreversible inhibition, providing sustained therapeutic effects.[21] The trifluorophenyl group itself can participate in favorable binding interactions (e.g., hydrophobic, π-stacking) to improve affinity and selectivity.[22]

Stability and Handling

-

Stability: Isothiocyanates can exhibit instability in aqueous solutions, particularly in the presence of nucleophiles or at extreme pH values.[23] Stock solutions are best prepared in anhydrous aprotic solvents like DMSO or DMF and stored at low temperatures.

-

Handling: this compound is classified as a hazardous substance.[11] It is corrosive and toxic. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This compound is a powerful and highly reactive electrophile with significant utility in modern chemical science. Its properties are defined by the interplay between the isothiocyanate functional group and the electron-withdrawing trifluorinated phenyl ring. This combination results in a precisely tuned reactivity profile that is ideal for applications in targeted covalent inhibitor design, peptide chemistry, and the synthesis of complex molecular probes. By understanding its fundamental chemical properties, synthesis, and reactivity, researchers can effectively harness this reagent to advance programs in drug discovery and chemical biology.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the effects of isothiocyanates on chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijacskros.com [ijacskros.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. scbt.com [scbt.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. spectrabase.com [spectrabase.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Isothiocyanate synthesis [organic-chemistry.org]

- 15. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]

- 20. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. thaiscience.info [thaiscience.info]

The Strategic Utility of 2,4,6-Trifluorophenyl Isothiocyanate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The isothiocyanate functional group, a versatile electrophilic synthon, serves as a crucial building block for the construction of diverse heterocyclic and acyclic structures, most notably thioureas, which are prevalent in numerous biologically active compounds. This technical guide provides an in-depth exploration of 2,4,6-Trifluorophenyl Isothiocyanate (CAS Number: 206761-91-3), a key reagent that marries the advantageous properties of a polyfluorinated aromatic ring with the reactive potential of the isothiocyanate moiety. We will delve into its synthesis, physicochemical properties, characteristic reactivity, and its application in the synthesis of complex molecules with therapeutic potential, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Convergence of Fluorine Chemistry and Isothiocyanate Reactivity

The pursuit of novel therapeutic agents with improved efficacy, selectivity, and metabolic stability is a central theme in drug discovery. Fluorine, with its unique electronic properties, has emerged as a "magic element" in this endeavor. The introduction of fluorine atoms into a drug molecule can profoundly influence its pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2][3] The 2,4,6-trifluorophenyl motif, in particular, presents a sterically demanding and electron-deficient aromatic system, which can be strategically employed to modulate molecular interactions and resist metabolic degradation.

Concurrently, the isothiocyanate group (-N=C=S) is a highly valuable functional group in organic synthesis. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines, to form stable thiourea linkages.[4] This reaction is a cornerstone in the synthesis of a vast array of compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[5][6]

This compound represents the synergistic combination of these two powerful components. This guide will illuminate the technical nuances of this reagent, providing researchers with the foundational knowledge to effectively leverage its properties in their drug discovery programs.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use and for the unambiguous characterization of its reaction products.

| Property | Value | Reference |

| CAS Number | 206761-91-3 | [7] |

| Molecular Formula | C7H2F3NS | [7] |

| Molecular Weight | 189.16 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Not readily available | |

| Density | Not readily available |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong, broad absorption band characteristic of the asymmetric stretch of the isothiocyanate group (-N=C=S), typically observed in the region of 2100-2000 cm⁻¹. Other significant absorptions will include C-F stretching vibrations and aromatic C=C stretching bands.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a triplet in the aromatic region corresponding to the two equivalent protons on the trifluorophenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the isothiocyanate carbon (typically in the range of 130-140 ppm), as well as signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituents.[8]

-

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atoms on the aromatic ring.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 189. Fragmentation patterns will likely involve the loss of the NCS group and other characteristic fragments of the trifluorophenyl ring.[9]

Synthesis of this compound

The most common and direct method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary aniline with a thiocarbonylating agent. For this compound, the logical precursor is 2,4,6-Trifluoroaniline.

Generalized Synthetic Protocol

This protocol is based on well-established methods for the synthesis of aryl isothiocyanates.[4]

Reaction: 2,4,6-Trifluoroaniline + Thiophosgene → this compound

Reagents and Solvents:

-

2,4,6-Trifluoroaniline

-

Thiophosgene (or a less toxic equivalent like carbon disulfide)

-

A suitable base (e.g., triethylamine, pyridine, or an inorganic base like calcium carbonate)

-

An inert solvent (e.g., dichloromethane, chloroform, or toluene)

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,4,6-Trifluoroaniline in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Base Addition: Add the base to the solution and cool the mixture in an ice bath.

-

Thiocarbonylating Agent Addition: Slowly add a solution of thiophosgene (or carbon disulfide) in the same solvent to the stirred mixture via the dropping funnel. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care.

-

Reaction Monitoring: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction mixture with water or a dilute acid. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: General synthesis of this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the electrophilic nature of its central carbon atom, making it a prime target for nucleophilic attack.

Reaction with Amines to Form Thioureas

The most significant reaction of isothiocyanates in medicinal chemistry is their reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions.[4]

Mechanism: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea product.

Caption: General mechanism for thiourea formation.

The electron-withdrawing nature of the 2,4,6-trifluorophenyl group enhances the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards nucleophiles. The steric hindrance from the ortho-fluorine atoms may also influence the reaction kinetics and the conformational preferences of the resulting thiourea products.

Case Study: Synthesis of a Purine Derivative for Therapeutic Applications

A notable application of this compound is in the synthesis of 4-[9-(tetrahydro-furan-3-yl)-8-(2,4,6-trifluoro-phenylamino)-9H-purin-2-ylamino]-cyclohexan-1-ol, a compound with potential therapeutic applications.[10]

Synthetic Step: The key step involves the reaction of an amine-substituted cyclohexanol derivative with this compound to form a thiourea intermediate, which is then cyclized to the final purine product.[11]

Experimental Protocol (Adapted from Patent Literature): [11]

-

Thiourea Formation: A solution of the amine precursor in a suitable solvent (e.g., THF) is treated with this compound.

-

Reaction Conditions: The reaction is typically stirred at room temperature for an extended period (e.g., 15-18 hours) until the starting amine is consumed, as monitored by HPLC.

-

Cyclization: The resulting thiourea intermediate is then treated with a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and heated to effect cyclization to the desired purine scaffold.

This example underscores the role of this compound as a crucial building block for introducing the trifluorophenylamino moiety, which is likely critical for the biological activity of the final compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Corrosivity: It can cause severe skin burns and eye damage.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) before handling this reagent.

Conclusion

This compound is a highly valuable and versatile reagent for drug discovery and medicinal chemistry. Its unique combination of a polyfluorinated aromatic ring and a reactive isothiocyanate functional group allows for the efficient synthesis of complex molecules with potentially enhanced pharmacological properties. The electron-deficient nature of the trifluorophenyl ring can modulate the reactivity of the isothiocyanate and impart favorable characteristics such as increased metabolic stability and altered binding affinities to the resulting products. The straightforward formation of thioureas from this reagent provides a robust and reliable method for accessing a wide range of biologically active compounds. As the demand for novel and improved therapeutics continues to grow, the strategic application of specialized building blocks like this compound will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.

References

- 1. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. scribd.com [scribd.com]

- 3. [PDF] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review | Semantic Scholar [semanticscholar.org]

- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. Phenyl isothiocyanate(103-72-0) 13C NMR spectrum [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. US20090048275A1 - Solid forms comprising 4-[9-(tetrahydro-furan-3-yl)-8-(2,4,6-trifluoro-phenylamino)-9h-purin-2-ylamino]-cyclohexan-1-ol, compositions thereof, and uses therewith - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US20080269271A1 - Substituted Spiro Compounds and Their Use for Producing Pain-Relief Medicaments - Google Patents [patents.google.com]

Synthesis and Purification of 2,4,6-Trifluorophenyl Isothiocyanate: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of 2,4,6-Trifluorophenyl Isothiocyanate, a valuable building block in medicinal and materials chemistry. We move beyond a simple recitation of steps to deliver field-proven insights into the causality behind experimental choices. The core of this document details a robust and scalable one-pot synthesis from 2,4,6-trifluoroaniline via an in situ generated dithiocarbamate salt, a method that circumvents the use of highly toxic reagents like thiophosgene. Detailed protocols for purification by column chromatography and recrystallization are presented, alongside a full suite of analytical techniques for structural verification and purity assessment. This guide is designed to empower researchers to not only replicate the synthesis but also to understand the underlying principles that ensure a successful, high-purity outcome.

Introduction: The Strategic Value of this compound

Isothiocyanates (R-N=C=S) are a class of highly versatile heteroallene compounds. Their electrophilic carbon atom readily reacts with nucleophiles, making them pivotal intermediates in the synthesis of thioureas, thioamides, and a diverse array of heterocyclic systems.[1][2] This reactivity profile has positioned them as critical components in drug discovery, where they are found in molecules with antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

This compound, in particular, offers unique advantages. The trifluorinated phenyl ring provides a powerful tool for modulating the physicochemical properties of a parent molecule. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and alter binding affinities through specific electronic interactions. The electron-withdrawing nature of the fluorine atoms also activates the isothiocyanate group, enhancing its reactivity. However, the synthesis of such electron-deficient aryl isothiocyanates requires carefully optimized protocols to achieve high yields and, critically, high purity, which is paramount for downstream applications in regulated fields like drug development.

Synthetic Strategies: A Mechanistic Perspective

The most prevalent methods for synthesizing aryl isothiocyanates begin with the corresponding primary amine (Type A synthesis).[3][4] While several routes exist, the choice of method is a critical decision balancing efficiency, safety, and scalability.

The Thiophosgene Route: A Historical Benchmark

The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and often high-yielding method for isothiocyanate synthesis.[5][6] The mechanism involves the nucleophilic attack of the amine onto the highly electrophilic carbon of thiophosgene, followed by the elimination of two molecules of HCl.

Mechanism: Amine (R-NH₂) + Thiophosgene (CSCl₂) → Isothiocyanate (R-NCS) + 2 HCl

Despite its effectiveness, this method is now largely avoided in modern laboratories, especially at scale. Thiophosgene is an extremely toxic, volatile, and corrosive liquid, posing significant handling and safety risks. [7][8][9]

The Dithiocarbamate Route: The Modern Standard for Safety and Versatility

A safer and more versatile approach involves the two-step conversion of a primary amine via a dithiocarbamate salt intermediate.[5][10] This process can often be performed as a "one-pot" synthesis, making it highly efficient.[2][11]

-

Step 1: Dithiocarbamate Salt Formation. The primary amine reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, sodium hydroxide) to form a dithiocarbamate salt in situ.

-

Step 2: Desulfurization. The salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom and the formation of the isothiocyanate.

The choice of desulfurizing agent is key to the success of this method. Numerous reagents have been developed, including:

-

Ethyl Chloroformate[5]

-

Cyanuric Chloride (TCT)[2]

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT/NMM/TsO⁻)[13][14]

This guide will focus on a protocol using tosyl chloride, which is effective, readily available, and forms byproducts that are easily removed during workup.[12]

Recommended Synthetic Protocol: One-Pot Synthesis from 2,4,6-Trifluoroaniline

This protocol is designed as a self-validating system, incorporating in-process checks and detailed rationale for each step.

Principle and Reaction Scheme

The synthesis proceeds by the in situ formation of a triethylammonium dithiocarbamate salt from 2,4,6-trifluoroaniline and carbon disulfide. This intermediate is then treated with tosyl chloride, which acts as a sulfur scavenger, promoting the elimination and cyclization to form the target isothiocyanate. The entire process is conducted in a single reaction vessel.

Materials and Equipment

| Reagent/Material | M.W. | Amount | Moles | Rationale/Comments |

| 2,4,6-Trifluoroaniline | 147.09 | 5.00 g | 34.0 mmol | Starting material. |

| Carbon Disulfide (CS₂) | 76.13 | 3.1 mL | 51.0 mmol | Thiocarbonyl source. Use in a fume hood. |

| Triethylamine (Et₃N) | 101.19 | 10.4 mL | 74.8 mmol | Base for dithiocarbamate formation & HCl scavenger. |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 6.48 g | 34.0 mmol | Desulfurizing agent. |

| Dichloromethane (DCM) | - | 150 mL | - | Reaction solvent. Must be anhydrous. |

| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - | For aqueous workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | For aqueous workup. |

| Brine (Saturated NaCl) | - | 50 mL | - | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying agent. |

| Silica Gel (230-400 mesh) | - | ~150 g | - | For column chromatography. |

| Hexane / Ethyl Acetate | - | As needed | - | Eluent for chromatography. |

Equipment: 500 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, chromatography column, standard laboratory glassware.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trifluoroaniline (5.00 g, 34.0 mmol) and anhydrous dichloromethane (100 mL). Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0 °C.

-

Expertise & Causality: Starting at 0 °C is crucial. The initial reaction with CS₂ is exothermic. Maintaining a low temperature prevents the formation of unwanted symmetrical thiourea byproducts and minimizes the evaporation of the volatile CS₂.

-

-

Dithiocarbamate Formation: While stirring at 0 °C, add triethylamine (10.4 mL, 74.8 mmol) followed by the slow, dropwise addition of carbon disulfide (3.1 mL, 51.0 mmol) over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes.

-

Trustworthiness: The solution will typically turn from colorless to a pale yellow or orange, indicating the formation of the triethylammonium dithiocarbamate salt. This visual cue serves as a confirmation that the first stage is proceeding correctly.

-

-

Desulfurization: To the cold suspension, add p-toluenesulfonyl chloride (6.48 g, 34.0 mmol) portion-wise over 10 minutes, ensuring the temperature does not rise above 5 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

-

Expertise & Causality: Tosyl chloride reacts with the dithiocarbamate to form a labile thiotosyl ester, which readily decomposes to the isothiocyanate, triethylamine hydrochloride, and sulfur-containing byproducts.[5][12] The formation of a white precipitate (triethylamine hydrochloride) is a strong indicator of reaction progress.

-

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. Spot the starting aniline and the reaction mixture. The reaction is complete when the starting aniline spot has been completely consumed.

-

Aqueous Work-up: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 50 mL of water to quench. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

-

Expertise & Causality: The HCl wash removes any unreacted aniline and excess triethylamine. The NaHCO₃ wash removes any acidic impurities, including residual tosyl chloride. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow-orange oil or semi-solid.

Purification of this compound

High purity is essential for subsequent applications. A two-stage purification strategy involving column chromatography followed by recrystallization is recommended.

Primary Purification: Flash Column Chromatography

This technique separates the target compound from non-polar impurities and polar baseline materials.

-

Column Preparation: Prepare a slurry of silica gel (~150 g) in hexane and pack it into a glass column. Equilibrate the column with a 98:2 Hexane:Ethyl Acetate mixture.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (~5-10 mL) and adsorb it onto a small amount of silica gel (~10 g). Dry this silica plug completely and carefully add it to the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 98:2. The product is typically non-polar and will elute early.

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Concentration: Concentrate the pure fractions under reduced pressure to yield the purified isothiocyanate.

Secondary Purification: Recrystallization

If the product from the column is a solid and requires further purification to remove trace impurities, recrystallization is an excellent final step.[15][16][17]

-

Solvent Selection: The ideal solvent is one in which the isothiocyanate has low solubility at room temperature but high solubility when heated.[17] A mixture of hexane and a small amount of ethyl acetate or diethyl ether is often a good starting point.[15]

-

Procedure:

-

Dissolve the solid in a minimal amount of the hot solvent mixture.

-

Allow the solution to cool slowly to room temperature.

-

Once crystal formation begins, place the flask in an ice bath or refrigerator to maximize yield.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

-

Dry the crystals under vacuum.

-

Overall Workflow and Reaction Mechanism

The following diagrams illustrate the logical flow of the entire process and the underlying chemical transformation.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step.

| Analysis Technique | Expected Result for this compound |

| ¹H NMR | A complex multiplet (triplet of triplets) in the aromatic region (~7.0-7.2 ppm) corresponding to the two aromatic protons. |

| ¹⁹F NMR | Two signals are expected, one for the two ortho-fluorines and one for the para-fluorine, with characteristic F-F and F-H coupling. |

| ¹³C NMR | The characteristic signal for the isothiocyanate carbon (-N=C =S) is expected in the range of 130-145 ppm. Signals for the fluorinated aromatic carbons will show C-F coupling. |

| IR Spectroscopy | A very strong, broad, and characteristic absorption band for the asymmetric -N=C=S stretch between 2000-2200 cm⁻¹.[18] |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 189.16.[18][19] |

| Purity (HPLC/GC) | A single major peak, indicating a purity of >98%. |

Safety Considerations

-

Reagents: Carbon disulfide is highly flammable and toxic; always handle it in a certified chemical fume hood. Triethylamine and tosyl chloride are corrosive. 2,4,6-Trifluoroaniline is toxic.

-

Product: Aryl isothiocyanates are potent lachrymators and skin/respiratory irritants. Avoid inhalation and skin contact.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide has detailed a reliable and safe protocol for the synthesis and purification of this compound. By focusing on the dithiocarbamate route, it prioritizes laboratory safety without compromising on yield or efficiency. The emphasis on the rationale behind each step, combined with robust purification and analytical validation procedures, provides researchers with a comprehensive framework for producing this valuable chemical intermediate to a high degree of purity, suitable for the most demanding applications in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiophosgene: - An overview [moltuslab.com]

- 8. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiophosgene - Wikipedia [en.wikipedia.org]

- 10. cbijournal.com [cbijournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Tips & Tricks [chem.rochester.edu]

- 16. youtube.com [youtube.com]

- 17. mt.com [mt.com]

- 18. This compound [webbook.nist.gov]

- 19. This compound [oakwoodchemical.com]

2,4,6-Trifluorophenyl isothiocyanate molecular weight and formula

An In-Depth Technical Guide to 2,4,6-Trifluorophenyl Isothiocyanate: Properties, Synthesis, and Applications for Advanced Research

Introduction

This compound is a specialized chemical reagent characterized by a highly reactive isothiocyanate group (-N=C=S) attached to a trifluorinated benzene ring. This unique combination of a potent electrophilic functional group and an electron-deficient aromatic system imparts distinct reactivity profiles, making it a valuable tool for researchers in proteomics, bioconjugation, and drug discovery. The trifluorophenyl moiety enhances the reactivity of the isothiocyanate group and can serve as a useful spectroscopic tag for analytical purposes.

This guide provides a comprehensive overview of this compound, delving into its fundamental physicochemical properties, common synthetic strategies, and key applications. It is designed for scientists and drug development professionals, offering not just protocols but also the underlying chemical principles to empower rational experimental design and troubleshooting.

Section 1: Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound's characteristics are dominated by its functional groups, which dictate its stability, solubility, and reactivity.

Structural and Quantitative Data

The key quantitative data for this compound are summarized in the table below. These values are critical for accurate experimental planning, from calculating molar equivalents to predicting behavior under various physical conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂F₃NS | [1][2][3][4] |

| Molecular Weight | 189.16 g/mol | [2][3][4][5] |

| CAS Number | 206761-91-3 | [1][2] |

| Appearance | Pale Yellow Liquid | [3] |

| Boiling Point | 112 °C at 35 mmHg | [4][5] |

| Density | 1.40 g/cm³ | [4] |

| Purity | Typically ≥97-99% | [3][] |

| Synonym | 2-Isothiocyanato-1,3,5-trifluorobenzene | [3] |

Chemical Structure and Reactivity Insights

The structure of this compound is central to its function. The carbon atom of the isothiocyanate group is highly electrophilic and is the primary site of reaction. This electrophilicity is significantly enhanced by the three fluorine atoms on the phenyl ring, which are powerful electron-withdrawing groups. This electronic effect pulls electron density away from the isothiocyanate carbon, making it more susceptible to nucleophilic attack by primary and secondary amines, a cornerstone of its application in proteomics and bioconjugation.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Mechanistic Insights

While researchers typically procure this compound from commercial suppliers, understanding its synthesis provides valuable context for its reactivity and potential impurities. The preparation of aryl isothiocyanates generally begins with the corresponding primary amine, in this case, 2,4,6-trifluoroaniline.[7]

A prevalent and robust method involves the in-situ generation and subsequent decomposition of a dithiocarbamate salt.[8]

General Synthetic Workflow

-

Dithiocarbamate Salt Formation: 2,4,6-Trifluoroaniline is reacted with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (TEA) or an inorganic base. The amine's nucleophilic nitrogen attacks the electrophilic carbon of CS₂, forming a dithiocarbamic acid intermediate, which is deprotonated by the base to yield the stable dithiocarbamate salt.

-

Desulfurization/Decomposition: The dithiocarbamate salt is then treated with a desulfurylating agent to induce the elimination of a sulfur equivalent and form the isothiocyanate. Common reagents for this step include tosyl chloride, phosgene equivalents (like triphosgene), or metal salts (e.g., lead nitrate).[8][9] The choice of reagent is critical; milder reagents like tosyl chloride are often preferred for laboratory-scale synthesis to avoid the hazards associated with phosgene or heavy metals.[8]

Causality Behind Experimental Choices:

-

Base Selection: A base is required to neutralize the dithiocarbamic acid formed, driving the equilibrium towards the salt product. Triethylamine is often used as it is organic-soluble and can be easily removed during workup.

-

Anhydrous Conditions: While the initial salt formation can sometimes be performed in aqueous systems, the desulfurization step often requires anhydrous conditions.[10] This is because water can react with the desulfurylating agents or the isothiocyanate product itself, leading to the formation of undesired urea byproducts.

Caption: General workflow for the synthesis of aryl isothiocyanates.

Section 3: Core Applications in Life Sciences

The primary utility of this compound stems from its role as a labeling and degradation agent in proteomics, specifically for N-terminal peptide sequencing.[2]

Application Profile: N-terminal Peptide Sequencing (Edman Degradation)

The Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide or protein. It involves the sequential cleavage and identification of the N-terminal amino acid. Phenyl isothiocyanate (PITC) is the classic reagent, but fluorinated analogs like this compound offer potential advantages in detection and reactivity.

The process is a two-step cycle: a coupling reaction followed by a cleavage reaction.

Caption: The Edman degradation cycle using a trifluorophenyl isothiocyanate reagent.

Experimental Protocol: N-terminal Sequencing

This protocol describes a self-validating system for the first cycle of an Edman degradation.

1. Coupling Reaction

-

Objective: To covalently label the free N-terminal amino group of the peptide.

-

Methodology:

-

Dissolve the purified peptide sample (1-10 nmol) in 50 µL of a coupling buffer (e.g., 125 mM N-ethylmorpholine acetate, pH 8.5).

-

Add a 5% (v/v) solution of this compound in heptane. Add a 20-fold molar excess relative to the peptide.

-

Incubate the biphasic mixture at 50°C for 30 minutes with vigorous vortexing.

-

Lyophilize the sample to remove the solvent and excess reagent.

-

-

Expertise & Causality: The alkaline pH (8.5-9.0) is critical. It deprotonates the N-terminal α-amino group (pKa ~8.0), rendering it nucleophilic, while keeping the ε-amino groups of lysine residues (pKa ~10.5) largely protonated, thus ensuring selectivity for the N-terminus.

2. Cleavage Reaction

-

Objective: To cleave the N-terminal amino acid from the peptide chain.

-

Methodology:

-

Re-dissolve the dried TPTC-peptide in 20 µL of anhydrous trifluoroacetic acid (TFA).

-

Incubate at 50°C for 10 minutes.

-

Dry the sample under a stream of nitrogen gas.

-

-

Expertise & Causality: Anhydrous acid is mandatory. The mechanism involves the attack of the thiocarbonyl sulfur on the adjacent peptide bond carbonyl, forming a five-membered thiazolinone ring. The presence of water would lead to direct hydrolysis of the peptide bond without the formation of the required derivative for identification.

3. Conversion and Identification

-

Objective: To convert the unstable thiazolinone derivative into a stable thiohydantoin (TPTH) for analysis.

-

Methodology:

-

Add 30 µL of 1 M HCl or 25% aqueous TFA to the dried sample.

-

Incubate at 65°C for 20 minutes.

-

The resulting TPTH-amino acid is now ready for identification by High-Performance Liquid Chromatography (HPLC) or mass spectrometry.

-

-

Trustworthiness: The system is self-validating. A successful cycle is confirmed by the appearance of a single, identifiable TPTH-amino acid derivative in the chromatogram and the reappearance of the shortened peptide ready for the next cycle.

Section 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.[11][12]

-

Hazard Profile:

-

Handling Procedures:

-

Always handle this reagent inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.

-

Ensure eyewash stations and safety showers are readily accessible.[11]

-

Avoid breathing vapors or mist.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.

-

Conclusion

This compound is more than a mere chemical; it is a precision tool for molecular interrogation. Its enhanced electrophilicity, conferred by the trifluorinated aromatic ring, makes it a highly efficient reagent for applications requiring reaction with primary amines, most notably in the sequential degradation of peptides. A thorough understanding of its properties, the mechanisms of its reactions, and strict adherence to safety protocols are paramount for leveraging its full potential in advancing research in proteomics and beyond.

References

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound: [transworldchemicals.com]

- 5. This compound [oakwoodchemical.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.fi [fishersci.fi]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Reactivity of 2,4,6-Trifluorophenyl Isothiocyanate with Primary Amines

This guide provides an in-depth exploration of the chemical reactivity between 2,4,6-trifluorophenyl isothiocyanate (TFPITC) and primary amines. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to elucidate the underlying principles governing this important transformation. We will examine the reaction mechanism, kinetic influences, practical experimental design, and the critical safety protocols necessary for handling these reagents. The insights provided herein are intended to empower scientists to leverage this chemistry with precision and confidence in their research and development endeavors.

The Core Reaction: Mechanism and Rationale

The fundamental reaction between this compound and a primary amine is a nucleophilic addition that results in the formation of a highly stable N,N'-disubstituted thiourea. This transformation is a cornerstone of synthetic chemistry, valued for its efficiency and the biological significance of the resulting thiourea moiety.[1][2]

The isothiocyanate functional group (-N=C=S) is characterized by an electrophilic carbon atom, a direct consequence of the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The primary amine, possessing a lone pair of electrons on its nitrogen atom, acts as a potent nucleophile. The reaction is initiated by the nucleophilic attack of the amine's nitrogen on the isothiocyanate's central carbon. This forms a transient, zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final, stable thiourea product.

The presence of three highly electronegative fluorine atoms on the phenyl ring of TFPITC significantly enhances the electrophilicity of the isothiocyanate carbon. This electronic effect makes TFPITC exceptionally reactive compared to non-fluorinated or less-fluorinated aryl isothiocyanates, enabling the reaction to proceed rapidly and often under mild conditions.

Caption: The reaction mechanism of a primary amine with this compound.

Scientific Integrity: Causality Behind Experimental Choices

Achieving optimal outcomes in the synthesis of thioureas from TFPITC requires a nuanced understanding of the factors that govern the reaction kinetics and selectivity. These are not merely variables to be set, but levers to be pulled with purpose.

The Critical Role of Amine Nucleophilicity and Basicity

The inherent reactivity of the primary amine is the primary determinant of the reaction rate.

-

Aliphatic vs. Aromatic Amines: Aliphatic amines are significantly more basic and, therefore, more nucleophilic than aromatic amines.[3] Their lone pair is localized and readily available for attack. Aromatic amines, by contrast, have their nitrogen lone pair delocalized into the aromatic ring system, reducing their nucleophilicity and slowing the reaction.

-

Electronic Effects: The substituents on the amine play a predictable role. Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (e.g., nitro, cyano, halo) decrease nucleophilicity and can render the reaction sluggish, sometimes requiring more forcing conditions like elevated temperatures.[4]

The Self-Validating System: pH Control

The reaction is profoundly dependent on pH. For the primary amine to function as a nucleophile, it must be in its free base (unprotonated) form.[3]

-

Optimal pH Range: A basic environment, typically in the pH range of 8.5 to 9.5, is optimal for reactions with amine-containing biomolecules like proteins.[3] This ensures a sufficient concentration of the reactive free amine. In organic synthesis, the use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be employed to scavenge any acid present and maintain the primary amine in its active state.

-

The Pitfall of Low pH: At neutral or acidic pH, the amine will be predominantly in its protonated, non-nucleophilic ammonium form (R-NH₃⁺), effectively shutting down the reaction.

-

The Hazard of High pH: While a basic pH is required, excessively high pH can promote the hydrolysis of the isothiocyanate reagent, especially in aqueous media, leading to reduced yields.[3]

Solvent Selection: The Reaction Environment

The choice of solvent is critical for ensuring a clean and efficient reaction.

-

Aprotic Solvents: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred. These solvents do not have acidic protons and will not react with the isothiocyanate.

-

Solvent Polarity: The polarity of the solvent can influence the reaction rate. More polar aprotic solvents can help to stabilize the charged intermediate, potentially accelerating the reaction. The choice of solvent is also crucial for ensuring the solubility of both reactants.[4]

A Field-Proven Experimental Protocol

This protocol provides a reliable, self-validating methodology for the synthesis of a thiourea from this compound and a primary amine.

Detailed Step-by-Step Methodology

Objective: To synthesize N-(4-methoxyphenyl)-N'-(2,4,6-trifluorophenyl)thiourea.

Materials:

-

This compound (TFPITC)

-

4-Methoxyaniline (p-anisidine)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Argon or Nitrogen supply (optional, for moisture-sensitive reactions)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in anhydrous dichloromethane to a concentration of approximately 0.1 M.

-

Inert Atmosphere (Optional): If reactants are sensitive to moisture or air, flush the flask with argon or nitrogen.

-

Reagent Addition: While stirring the amine solution at room temperature (20-25 °C), add this compound (1.0 eq) dropwise via syringe. An ice bath (0 °C) can be used for highly reactive aliphatic amines to moderate the initial exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored periodically (e.g., every 30 minutes) using an appropriate analytical technique (see Section 4). Most reactions of this type are complete within 1-4 hours.

-

Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), the solvent can be removed under reduced pressure. If necessary, the crude product can be dissolved in a larger volume of DCM or ethyl acetate and washed with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a brine wash.

-

Purification: The crude product is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Caption: A generalized experimental workflow for thiourea synthesis.

Data Presentation: Analytical Monitoring Techniques

Effective reaction monitoring is crucial for determining reaction completion, preventing the formation of byproducts, and optimizing reaction time. A multi-faceted approach is recommended.

| Technique | Principle & Application | Key Observables | Advantages/Disadvantages |

| Thin-Layer Chromatography (TLC) | A rapid, qualitative method separating components based on polarity. Used to track the consumption of reactants and the formation of the product.[5] | Disappearance of the limiting starting material spot and the appearance of a new, typically less polar, product spot. | Pro: Fast, inexpensive, simple setup. Con: Not quantitative, resolution may be limited. |

| High-Performance Liquid Chromatography (HPLC) | A quantitative technique that separates components with high resolution. Ideal for precise monitoring of reaction kinetics and assessing product purity.[5][6] | Decrease in the peak area of reactants and a corresponding increase in the product peak area over time. | Pro: Highly quantitative, excellent resolution, detects impurities. Con: Slower than TLC, requires specialized equipment. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by specific molecular bonds.[5] | Disappearance of the strong, sharp isothiocyanate (-N=C=S) stretching band, typically around 2140-2175 cm⁻¹. | Pro: Provides direct functional group information. Con: Not ideal for complex mixtures, less sensitive than chromatography. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. Can be used to confirm product identity and quantify conversion by observing specific proton or carbon signals.[5] | Disappearance of reactant signals and the appearance of new signals corresponding to the thiourea product. | Pro: Provides definitive structural confirmation. Con: Requires specialized equipment and sample preparation. |

Trustworthiness: Safety and Handling of TFPITC

This compound is a hazardous chemical that requires strict adherence to safety protocols. Its reactivity makes it corrosive and toxic.[7][8]

-

Primary Hazards:

-

Mandatory Handling Procedures:

-

Engineering Controls: Always handle TFPITC inside a certified chemical fume hood to prevent inhalation of vapors.[8] Ensure that a safety shower and an eyewash station are immediately accessible.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield at all times.[7][8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area designated for corrosive materials.[8]

-

-

First Aid Measures:

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.fi [fishersci.fi]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Application of Trifluorinated Isothiocyanates in Proteomics

Introduction: The Strategic Advantage of Trifluorination in Proteomics

In the dynamic field of proteomics, the ability to selectively modify, identify, and quantify proteins is paramount. Chemical probes are central to this endeavor, and among them, isothiocyanates (ITCs) have a long-established history, most notably in Edman degradation for protein sequencing.[1][2] The electrophilic carbon of the isothiocyanate moiety (–N=C=S) readily reacts with nucleophilic residues on proteins, primarily the primary amines of lysine side chains and the N-terminus, to form stable thiourea linkages.[3][4] This robust covalent modification has made ITCs a reliable tool for protein labeling.

This guide introduces a strategic evolution of this classic chemistry: the use of trifluorinated isothiocyanates . By incorporating a trifluoromethyl (-CF3) group onto the isothiocyanate scaffold, we can leverage the unique physicochemical properties of fluorine to enhance modern mass spectrometry-based proteomic workflows. The extreme electronegativity, hydrophobicity, and thermal and chemical stability conferred by fluorine provide significant advantages in sensitivity, quantification, and structural analysis.[3] This document serves as a technical primer for researchers, scientists, and drug development professionals on the core principles, experimental workflows, and potential applications of trifluorinated isothiocyanates in proteomics.

The Chemistry of Trifluorinated Isothiocyanate-Protein Interactions

The core of this methodology lies in the nucleophilic addition of a protein's primary amine to the central carbon of the isothiocyanate group. The reaction is typically carried out under slightly alkaline conditions (pH 8.5-9.0) to ensure the deprotonation of the ε-amino group of lysine residues, making them more potent nucleophiles.[5]

Caption: Reaction of a trifluorinated isothiocyanate with a protein's primary amine.

While the reaction with amines is highly efficient and forms stable bonds, it's important to note that under certain conditions, isothiocyanates can also react with the thiol group of cysteine residues to form a dithiocarbamate linkage.[3] However, the thiourea bond with amines is generally more stable, making it ideal for permanent labeling in proteomics experiments.

Core Applications in Proteomics

Enhanced Protein and Peptide Quantification with Mass Spectrometry

A primary application of trifluorinated isothiocyanates is in quantitative proteomics. Labeling peptides with a trifluoromethyl-containing tag introduces a unique mass signature that can be readily detected by mass spectrometry.

Advantages of the Trifluoromethyl Group in MS-based Quantification:

-

Increased Hydrophobicity: The trifluoromethyl group increases the hydrophobicity of the labeled peptide, which can improve its retention on reverse-phase chromatography columns, leading to better separation and reduced ion suppression.[6]

-

Enhanced Ionization Efficiency: The electron-withdrawing nature of the trifluoromethyl group can influence the ionization efficiency of the peptide, potentially leading to stronger signals in the mass spectrometer.

-

Unique Mass Signature: The presence of three fluorine atoms provides a distinct isotopic pattern and a precise mass shift, facilitating the confident identification of labeled peptides.

Table 1: Comparison of Common Isothiocyanate Labeling Reagents

| Reagent | Molecular Formula | Mass Shift (Monoisotopic) | Key Features |

| Phenyl Isothiocyanate (PITC) | C7H5NS | 135.014 Da | Classic Edman reagent, baseline for comparison. |

| Fluorescein Isothiocyanate (FITC) | C21H11NO5S | 389.036 Da | Fluorescent tag for visualization, large mass shift.[7] |

| 4-(Trifluoromethyl)phenyl Isothiocyanate | C8H4F3NS | 203.002 Da | Introduces a unique fluorine signature, enhances hydrophobicity. [8] |

| 4-Sulfophenyl Isothiocyanate (SPITC) | C7H4NNaO3S2 | 236.948 Da | Introduces a fixed negative charge, aids in ionization.[9] |

Structural Proteomics and Cross-Linking

The reactivity of the isothiocyanate group can be harnessed for structural proteomics applications. By incorporating a trifluorinated isothiocyanate into a bifunctional cross-linking agent, it's possible to probe protein-protein interactions. Furthermore, studies have shown that a genetically encoded p-isothiocyanate phenylalanine can form intramolecular cross-links within a protein, dramatically increasing its thermal stability.[10] This highlights the potential of using these reagents to stabilize protein complexes for structural analysis by techniques like cryo-electron microscopy.

Chemical Proteomics for Target Identification

Trifluorinated isothiocyanates can be used as chemical probes to identify the cellular targets of bioactive small molecules.[3][11] By synthesizing a derivative of a drug candidate that includes a trifluorinated isothiocyanate group, researchers can covalently label the protein targets in a cellular lysate or even in living cells. Subsequent proteomic analysis can then identify the labeled proteins, providing crucial insights into the mechanism of action of the drug.[12]

Caption: A typical workflow for protein labeling and analysis.

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with 4-(Trifluoromethyl)phenyl Isothiocyanate

This protocol is adapted from standard procedures for protein labeling with isothiocyanates.[5]

Materials:

-

Purified protein of interest (at least 1 mg/mL)

-

Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0

-

4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis or size-exclusion chromatography system for buffer exchange

Procedure:

-

Buffer Exchange: Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine). Dialyze the protein against the Labeling Buffer overnight at 4°C.

-

Prepare TFMP-ITC Stock Solution: Immediately before use, dissolve TFMP-ITC in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Adjust the protein concentration to 2 mg/mL with Labeling Buffer.

-

While gently vortexing the protein solution, add a 10-fold molar excess of the TFMP-ITC stock solution.

-

Incubate the reaction for 2 hours at room temperature in the dark with gentle mixing.

-

-

Quench the Reaction: Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted TFMP-ITC. Incubate for 30 minutes at room temperature.

-

Remove Excess Reagent: Purify the labeled protein from excess reagent and byproducts using dialysis or size-exclusion chromatography against a suitable storage buffer (e.g., PBS).

-

Verification: Confirm labeling by mass spectrometry. The labeled protein will exhibit a mass increase corresponding to the number of incorporated TFMP-ITC molecules (203.002 Da per modification).

Protocol 2: Preparation of Labeled Peptides for LC-MS/MS Analysis

Materials:

-

TFMP-ITC labeled protein (from Protocol 1)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

-

Formic Acid

Procedure:

-

Denaturation, Reduction, and Alkylation:

-

Denature the labeled protein in 6 M urea, 50 mM Ammonium Bicarbonate.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Dilution and Digestion:

-

Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

-

-

LC-MS/MS Analysis:

-

Reconstitute the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Analyze the peptides by LC-MS/MS. Set the mass spectrometer to identify peptides with a mass modification of +203.002 Da on lysine residues and the N-terminus.

-

Caption: Benefits of the trifluoromethyl group in mass spectrometry.

Conclusion and Future Outlook

Trifluorinated isothiocyanates represent a powerful, yet underutilized, class of reagents for proteomics research. By combining the reliable chemistry of isothiocyanates with the unique properties of fluorine, these probes offer significant advantages for protein labeling, quantification, and identification. The ability to introduce a highly stable, hydrophobic, and mass-distinct tag onto proteins and peptides can enhance the sensitivity and accuracy of mass spectrometry-based workflows. As the field of chemical proteomics continues to evolve, the strategic application of fluorinated probes, such as 4-(trifluoromethyl)phenyl isothiocyanate, will undoubtedly play an increasingly important role in unraveling the complexities of the proteome.

References

- 1. researchgate.net [researchgate.net]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1645-65-4 Cas No. | 4-(Trifluoromethyl)phenyl isothiocyanate | Matrix Scientific [matrixscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Fluorinated Edman Reagents: A Paradigm Shift in Protein Sequencing

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Challenge of Protein Sequencing

Understanding the primary structure of proteins—the linear sequence of their constituent amino acids—is a cornerstone of modern biology and medicine.[1][2] This knowledge is indispensable for elucidating protein function, developing novel therapeutics, and performing quality control in biopharmaceutical production.[3][4][5] In the mid-20th century, the quest for a reliable method to unravel these sequences was a paramount challenge. The breakthrough came in 1950 when Swedish biochemist Pehr Victor Edman introduced a stepwise chemical method that would revolutionize protein chemistry.[6] This technique, now famously known as Edman degradation, provided the first practical means to sequentially remove and identify amino acids from the N-terminus of a peptide.[7][8][9]

The original Edman degradation utilized phenylisothiocyanate (PITC) as the key reagent.[10][11][12] PITC reacts with the free amino group at the N-terminus of a peptide under alkaline conditions.[10][7][13] Subsequent treatment with acid cleaves this terminal amino acid, which can then be identified.[7][13] This cycle could be repeated to determine the sequence of the peptide.[7][12] While groundbreaking, the original method had limitations in sensitivity, demanding substantial amounts of purified protein. As research delved into proteins present in minute quantities, the need for more sensitive detection methods became a driving force for innovation, paving the way for the development of modified Edman reagents, including those incorporating fluorine.

The Classic Edman Degradation: A Mechanistic Overview